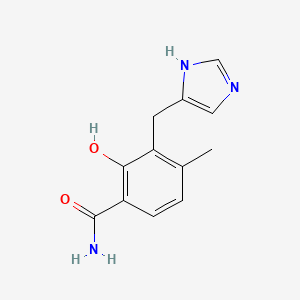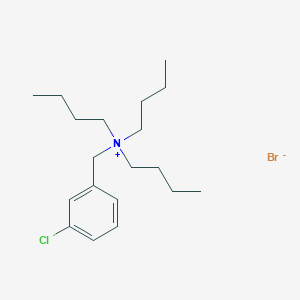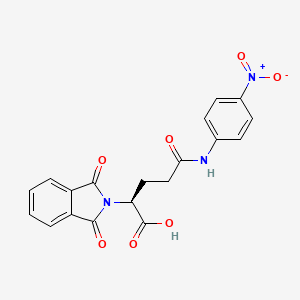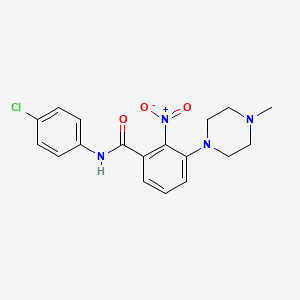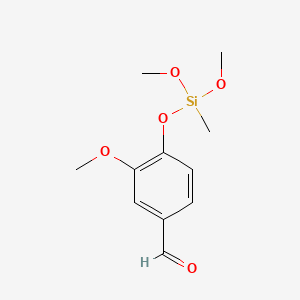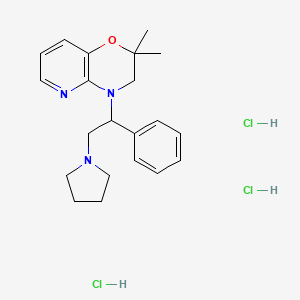
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazine rings, followed by the introduction of the phenyl and pyrrolidinyl groups. The final step involves the formation of the trihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: A related compound with similar structural features.
3,5-Dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride is unique due to its combination of pyridine, oxazine, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88810-17-7 |
|---|---|
Molecular Formula |
C21H30Cl3N3O |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2,2-dimethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-3H-pyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-21(2)16-24(20-19(25-21)11-8-12-22-20)18(15-23-13-6-7-14-23)17-9-4-3-5-10-17;;;/h3-5,8-12,18H,6-7,13-16H2,1-2H3;3*1H |
InChI Key |
QXRQJFIXJALPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




